Developed by InnoCare Pharma, orelabrutinib is the first and only BTK inhibitor approved in mainland China for the treatment of relapsed/refractory (r/r) marginal zone lymphoma (MZL) []. It is also approved in China for r/r chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) []. Clinical trials are ongoing in the USA and China for various other indications [].
The significance of orelabrutinib lies in its potential to be a "best-in-class" BTK inhibitor due to its high selectivity, covalent, and irreversible binding to BTK, leading to potentially improved efficacy and safety profile compared to other BTK inhibitors []. It is also being explored for autoimmune diseases where BTK signaling plays a role [].
Orelabrutinib's structure is not publicly available. However, scientific publications describe it as a small molecule with a unique structure that contributes to its high selectivity for BTK []. This selectivity is crucial to minimize off-target effects and improve the safety profile of the drug [].
Detailed information on the synthesis of orelabrutinib is considered proprietary information by InnoCare Pharma. However, scientific research suggests it likely involves a multi-step organic synthesis process to create the specific chemical structure required for BTK inhibition [].
The mechanism of action of orelabrutinib involves covalent binding to a cysteine residue within the BTK protein, leading to its irreversible inhibition []. This prevents BTK from signaling downstream, thereby affecting B-cell proliferation and survival in malignancies and potentially regulating B-cell activity in autoimmune diseases [, ].
The metabolic breakdown (decomposition) of orelabrutinib in the body is not fully elucidated but likely involves enzymatic processes in the liver.
Specific data on orelabrutinib's physical properties like melting point, boiling point, and solubility are not publicly available. However, as a small molecule, it is likely to be lipophilic (fat-soluble) for better absorption in the body [].
Regarding chemical properties, orelabrutinib is likely stable under physiological conditions (body temperature and pH) but may undergo degradation in acidic or basic environments [].
Orelabrutinib acts by covalently binding to the cysteine residue (Cys-481) within the BTK protein's catalytic domain []. This irreversible inhibition prevents BTK from phosphorylating downstream signaling molecules, thereby disrupting B-cell receptor (BCR) and other signaling pathways crucial for B-cell activation, proliferation, and survival []. In B-cell malignancies, this leads to tumor cell death or growth arrest []. The potential mechanism of action in autoimmune diseases like systemic lupus erythematosus (SLE) is still under investigation but likely involves modulation of B-cell activity [].
Orelabrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is a signaling molecule crucial for B-cell development and function. By inhibiting BTK, Orelabrutinib disrupts B-cell signaling pathways, leading to the suppression of B-cell proliferation and survival []. This mechanism makes Orelabrutinib a promising therapeutic candidate for B-cell malignancies.
The scientific research application of Orelabrutinib is primarily focused on B-cell malignancies. Several clinical trials have been conducted to evaluate its efficacy in various B-cell cancers, including:
These trials have shown promising results, with Orelabrutinib demonstrating significant clinical activity in patients with these B-cell malignancies.
Research is also exploring the potential of Orelabrutinib in combination with other therapies. Combining Orelabrutinib with chemotherapy or other targeted therapies might improve treatment outcomes for B-cell malignancies [].